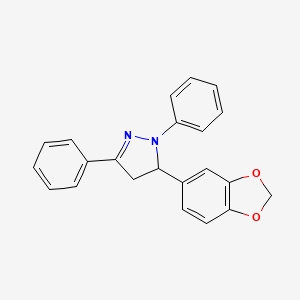

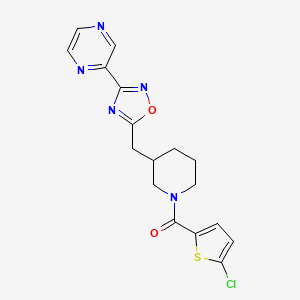

![molecular formula C21H15ClN2O3 B2472724 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide CAS No. 922110-26-7](/img/structure/B2472724.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

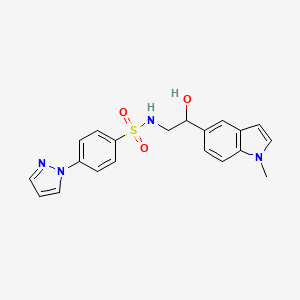

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide” is a complex organic compound. It contains a dibenzo[b,f][1,4]oxazepin ring which is a tricyclic compound that is part of several psychoactive drugs . The compound also contains a benzamide group, which is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tricyclic dibenzo[b,f][1,4]oxazepin ring. The 8-chloro and 11-oxo groups would likely have a significant effect on the electronic structure of the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and melting and boiling points would all be influenced by the functional groups present in the molecule .Scientific Research Applications

Pharmacological Properties :

- A study by Naporra et al. (2016) investigated the influence of chlorine substitution patterns on the pharmacology of dibenzo[b,f][1,4]oxazepines and related oxepine derivatives at histamine receptors and selected aminergic GPCRs. The research found that these compounds show high affinity to the hH1R but varying affinities to other receptors, suggesting their potential as selective receptor ligands (Naporra et al., 2016).

Microbial Transformation :

- Jiu et al. (1977) studied the microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine, leading to the formation of new derivatives. This research highlighted the role of microorganisms in altering the structure of such compounds, which could be relevant for their application in various fields (Jiu, Mizuba, & Hribar, 1977).

Catalytic Enantioselective Reactions :

- Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This study is important for the synthesis of chiral compounds with potential applications in medicinal chemistry (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Syntheses and Properties of Polyfluorinated Analogs :

- Gerasimova et al. (1989) explored the synthesis and properties of polyfluorinated dibenzo[b,f][1,4]oxazepines. Their work provides insights into the chemical behavior of such compounds and their potential applications, especially in the field of psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).

Synthesis of Chiral Derivatives :

- A study by Munck et al. (2018) presented a microreview of enantioselective reactions involving dibenzo[b,f][1,4]oxazepine moieties. This study highlights the importance of these compounds in the synthesis of chiral derivatives with potential pharmacological applications (Munck, Vila, & Pedro, 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to have selective affinity for thedopamine D2 receptor . The dopamine D2 receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.

Mode of Action

Compounds with selective affinity for the dopamine d2 receptor typically work bybinding to the receptor and modulating the release of dopamine , a neurotransmitter that plays a key role in reward, motivation, memory, and other important brain functions .

Safety and Hazards

properties

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-12-2-4-13(5-3-12)20(25)23-15-7-9-18-16(11-15)21(26)24-17-10-14(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBYBVAKXSGVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

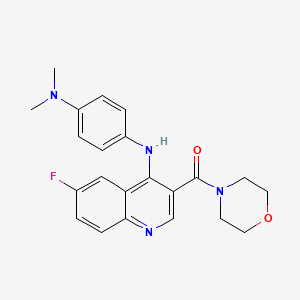

![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)

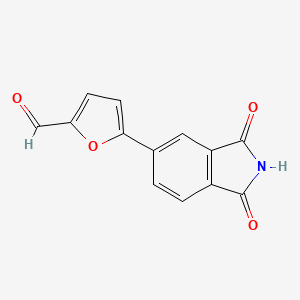

![2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2472657.png)

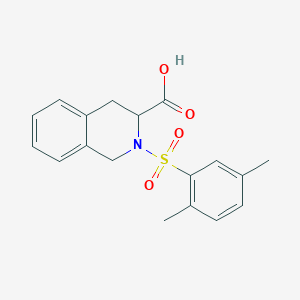

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2472658.png)

![Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate](/img/structure/B2472661.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2472663.png)